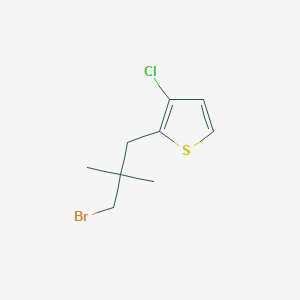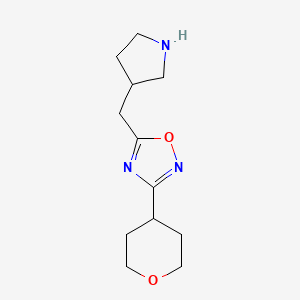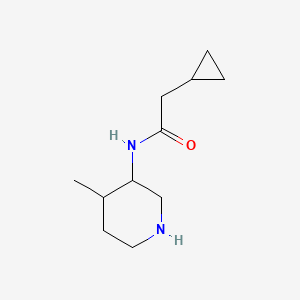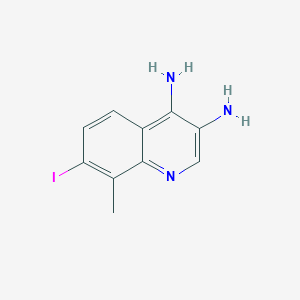
2-(3-Bromo-2,2-dimethylpropyl)-3-chlorothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2,2-dimethylpropyl)-3-chlorothiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom and a chlorine atom attached to the thiophene ring, along with a dimethylpropyl group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-3-chlorothiophene typically involves multiple steps. One common method starts with the preparation of 3-bromo-2,2-dimethyl-1-propanol. This is achieved by mixing sodium nitrite, isopropanol, and paraformaldehyde to generate 2-nitro-2-methyl-1-propanol. The nitro compound is then reduced to 2,2-dimethyl-1-propanol using hydrogen and methane. Finally, bromination of 2,2-dimethyl-1-propanol with sodium bromide under light conditions yields 3-bromo-2,2-dimethyl-1-propanol .
The next step involves the chlorination of thiophene to produce 3-chlorothiophene. This can be done using chlorine gas in the presence of a catalyst. The final step is the coupling of 3-bromo-2,2-dimethyl-1-propanol with 3-chlorothiophene under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)-3-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like pyridinium chlorochromate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
科学研究应用
2-(3-Bromo-2,2-dimethylpropyl)-3-chlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-3-chlorothiophene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The dimethylpropyl group can also affect the compound’s solubility and stability, making it suitable for various applications.
相似化合物的比较
Similar Compounds
3-Bromo-2,2-dimethyl-1-propanol: A precursor in the synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-3-chlorothiophene.
2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione: Another compound with a similar bromine and dimethylpropyl group.
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole: A related compound used in different chemical reactions.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and dimethylpropyl groups attached to the thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
属性
分子式 |
C9H12BrClS |
|---|---|
分子量 |
267.61 g/mol |
IUPAC 名称 |
2-(3-bromo-2,2-dimethylpropyl)-3-chlorothiophene |
InChI |
InChI=1S/C9H12BrClS/c1-9(2,6-10)5-8-7(11)3-4-12-8/h3-4H,5-6H2,1-2H3 |
InChI 键 |
UPLUJZKFVZIXFM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=C(C=CS1)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione](/img/structure/B13227612.png)



![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one](/img/structure/B13227651.png)


![Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13227660.png)

![8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B13227674.png)
![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13227699.png)
